molecular formula C7H8O4 B2593895 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid CAS No. 90048-07-0

4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid

Cat. No.: B2593895
CAS No.: 90048-07-0
M. Wt: 156.137
InChI Key: KCRPFOPFFMDNKH-UHFFFAOYSA-N
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Description

The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .


Synthesis Analysis

A common method for hydroxymethylation involves the reaction of formaldehyde with active C-H and N-H bonds . In industry, hydroxymethylation of acetaldehyde with formaldehyde is used in the production of pentaerythritol .


Molecular Structure Analysis

The molecular structure of a compound with a hydroxymethyl group can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

The hydroxymethyl group can participate in various chemical reactions. For example, the Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Bioactivities of Furan Carboxylic Acids

Studies have identified furan-2-carboxylic acids with significant anti-tobacco mosaic virus (TMV) and cytotoxic activities. Compounds isolated from Nicotiana tabacum exhibited high anti-TMV activity and moderate cytotoxicity against various human tumor cell lines. These findings suggest potential applications in agricultural and pharmaceutical sectors (Wu et al., 2018).

Catalytic Transformations for Biomass Utilization

Catalytic oxidation of biomass-derived compounds to produce furan-dicarboxylic acids has been demonstrated as a promising pathway for generating sustainable materials. Gold nanoparticle catalysts have shown high efficiency in converting 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid, a potential replacement for terephthalic acid in polyester production, under mild conditions (Casanova et al., 2009).

Biocatalytic Approaches for High-Value Derivatives

Recombinant Escherichia coli strains have been engineered for the efficient biosynthesis of furan-based carboxylic acids from furfural and 5-hydroxymethylfurfural. These microbial transformations offer a sustainable method for producing furan carboxylic acids with high substrate tolerance and yield, indicating potential industrial applications (Wang et al., 2020).

Synthesis and Biological Activity

Synthetic efforts have led to the preparation of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, which were studied for their biological activities. These compounds showed cytotoxicity against cancer cell lines and antimicrobial activities, highlighting their potential in developing new therapeutic agents (Phutdhawong et al., 2019).

Analytical Applications

High-performance liquid chromatography methods have been developed for determining compounds related to 5-hydroxymethylfurfural in honey, illustrating the importance of furan carboxylic acids in food analysis and safety assessments (Nozal et al., 2001).

Mechanism of Action

The mechanism of action of a hydroxymethyl group in a compound can vary depending on the specific reactions it undergoes. For example, in the oxidation of 5-methylcytosine, a common epigenetic marker, the methyl group is modified by oxidation of the methyl group in a process called hydroxymethylation .

Safety and Hazards

Safety and hazards of a compound can be determined from its Safety Data Sheet (SDS). The SDS provides information on physical and chemical properties, potential hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Properties

IUPAC Name

4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-4-5(3-8)2-6(11-4)7(9)10/h2,8H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRPFOPFFMDNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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